

Independent Validation of BMS-754807's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest		
Compound Name:	BMS-754807	
Cat. No.:	B1684702	Get Quote

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This guide provides an objective comparison of the anti-tumor activity of **BMS-754807** with its alternative, OSI-906 (Linsitinib). Both are potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR), key components in cancer cell proliferation and survival. The following sections present a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used for their validation.

Comparative Efficacy of BMS-754807 and OSI-906

BMS-754807 and OSI-906 have been independently evaluated for their anti-tumor properties across a range of cancer cell lines and in vivo models. While both compounds effectively inhibit IGF-1R/IR signaling, studies indicate notable differences in their potency and spectrum of activity.

In Vitro Anti-Proliferative Activity

BMS-754807 has demonstrated potent, single-agent anti-proliferative activity across a broad range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin.[1] In contrast, while OSI-906 also shows anti-proliferative effects, some studies suggest it is less potent than BMS-754807 in certain cancer cell lines.[2] For instance, in pancreatic and glioblastoma cell lines, BMS-754807 exerted a strong anti-proliferative effect, whereas OSI-906 had a minimal to no effect.[2] This suggests that BMS-754807 may have a broader spectrum of activity or additional mechanisms of action beyond IGF-1R/IR inhibition.[2]



Below is a summary of the half-maximal inhibitory concentrations (IC50) for **BMS-754807** and OSI-906 in various cancer cell lines.

Cell Line	Cancer Type	BMS-754807 IC50 (μΜ)	OSI-906 IC50 (μM)
A549	Non-Small Cell Lung Cancer	1.08[3]	-
NCI-H358	Non-Small Cell Lung Cancer	0.76	-
Rh41	Rhabdomyosarcoma	0.005	-
GEO	Colon Carcinoma	-	-
IMIM-PC-2	Pancreatic Carcinoma	Effective	Ineffective
Т98	Glioblastoma	Effective	Partially Effective
HGUE-GB-15	Glioblastoma	Effective	Ineffective
HGUE-GB-17	Glioblastoma	Effective	Ineffective

Note: A direct side-by-side IC50 comparison table from a single study was not available in the search results. The data is compiled from multiple sources.

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of both **BMS-754807** and OSI-906. **BMS-754807** has shown significant tumor growth inhibition in various xenograft models, with efficacy observed at doses as low as 6.25 mg/kg administered orally once daily. Similarly, OSI-906 has demonstrated robust in vivo anti-tumor efficacy in an IGF-1R-driven xenograft model, with once-daily oral administration at 25 and 75 mg/kg resulting in significant tumor growth inhibition.



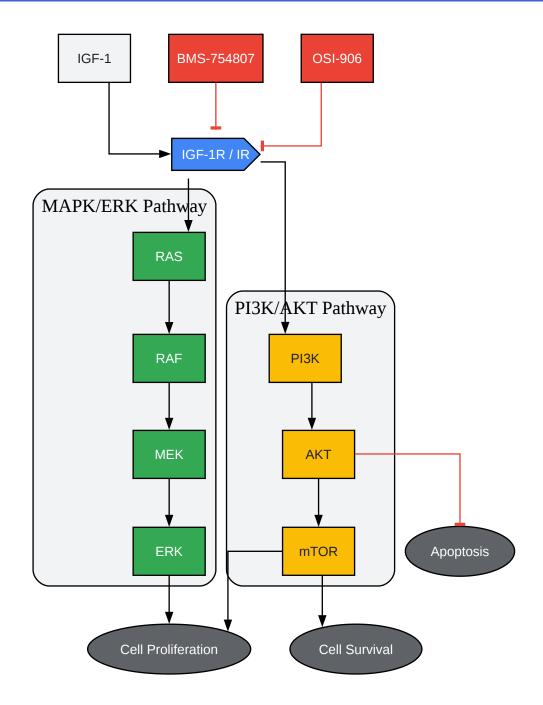
Compound	Model	Dosage	Tumor Growth Inhibition (TGI)
BMS-754807	Multiple Xenografts	6.25 - 50 mg/kg/day (oral)	53% - 115%
OSI-906	IGF-1R-driven Xenograft	25 mg/kg/day (oral)	60%
OSI-906	IGF-1R-driven Xenograft	75 mg/kg/day (oral)	100% (with 55% regression)

Mechanism of Action: A Comparative Overview

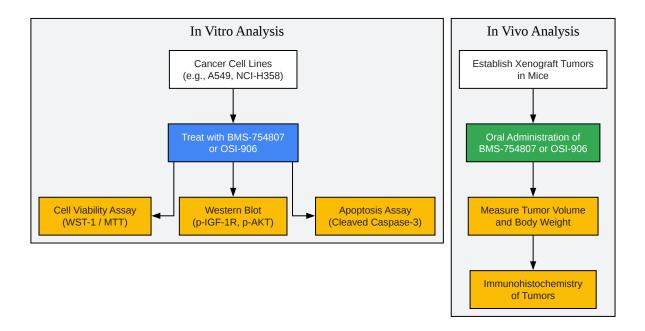
Both **BMS-754807** and OSI-906 are ATP-competitive inhibitors of the IGF-1R and IR tyrosine kinases. Inhibition of these receptors blocks downstream signaling pathways crucial for cancer cell growth and survival, primarily the PI3K/AKT and MAPK/ERK pathways.

Signaling Pathway Inhibition









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- 3. BMS-754807 is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
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